molecular formula C5H6Se3 B1597689 4,5-Dimethyl-1,3-diselenole-2-selone CAS No. 53808-62-1

4,5-Dimethyl-1,3-diselenole-2-selone

Cat. No. B1597689
CAS RN: 53808-62-1
M. Wt: 303 g/mol
InChI Key: RCRYPJPDJQMECE-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1,3-diselenole-2-selone is an organic compound with a fascinating molecular structure. It belongs to the class of diselenafulvenes , which play a crucial role in materials sciences. These compounds serve as building blocks for various applications, including charge-transfer complexes, organic metals, superconductors, and semiconductors .


Synthesis Analysis

The efficient synthesis of 4,5-Dimethyl-1,3-diselenole-2-selone involves strategic steps. One notable method utilizes tetrabutylammonium 4,5-bis(2-selenoxo-1,3-diselenole-4,5-diselenolate)zincate as an intermediate compound. This approach yields the desired compound in up to 94% yield .


Molecular Structure Analysis

The molecular formula of 4,5-Dimethyl-1,3-diselenole-2-selone suggests its selenium-rich composition. Its structural features likely contribute to its intriguing properties. Further investigations into its crystallographic structure and spectroscopic data are essential for a deeper understanding .

Scientific Research Applications

Crystal and Molecular Structure

  • The crystal and molecular structure of compounds similar to 4,5-Dimethyl-1,3-diselenole-2-selone, like 4,5-dibenzoylseleno-1,3-diselenole-2-selone, have been characterized, revealing important details about their crystallization and molecular arrangements (Sieler et al., 1992).

Molecular Conductors

  • Research has shown that selenium analogs of DMIT (such as 1,3-diselenole-2-selone) display distinct electrical and redox properties, which are influenced by the selenium and sulfur atom composition. These findings are significant for developing new molecular conductors (Olk et al., 1993).

Synthesis and Properties

  • Innovative synthetic methods have been developed for compounds like heterocycle-fused 1,3-diselenole-2-selones, which are key precursors in creating electron donors for various applications (Morikami et al., 1999).

Electrochemical Properties

  • Studies on the electrochemical properties of selenium-containing compounds have revealed their potential for high conductivity and applications in electronic devices (Takimiya et al., 2001).

properties

IUPAC Name

4,5-dimethyl-1,3-diselenole-2-selone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Se3/c1-3-4(2)8-5(6)7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRYPJPDJQMECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([Se]C(=[Se])[Se]1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Se3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374432
Record name 4,5-dimethyl-1,3-diselenole-2-selone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-1,3-diselenole-2-selone

CAS RN

53808-62-1
Record name 4,5-dimethyl-1,3-diselenole-2-selone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dimethyl-1,3-diselenole-2-selone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dimethyl-1,3-diselenole-2-selone

Citations

For This Compound
24
Citations
F Ogura, K Takimiya - 1999 - books.google.com
Since the striking discovery of the charge-transfer (CT) complex of tetrathiafulvalene (TTF, 1) and 7, 7, 8, 8-tetracyanoquinodimethane (TCNQ, 2) as the first synthetic metal, 1 the …
Number of citations: 2 books.google.com
R Kato, S Aonuma, Y Okano, H Sawa, M Tamura… - Synthetic metals, 1993 - Elsevier
A series of radical cation salts (DMET-TSeF) 2 X (X = I 3 , AuI 2 , AuBr 2 , AuCl 2 , Au(CN) 2 ) crystallize in the triclinic P 1 group. The DMET-TSeF molecules form zigzag columnar stacks…
Number of citations: 38 www.sciencedirect.com
NA Makhaeva, SV Amosova, VA Potapov - Molecules, 2022 - mdpi.com
The first organic metals were obtained based on tetrathiafulvalene. The most significant advance in the field of organic metals was the discovery of superconductivity. The first organic …
Number of citations: 7 www.mdpi.com
J Yamada, S Satoki, S Mishima, N Akashi… - The Journal of …, 1996 - ACS Publications
Efficient synthetic methods for the construction of a wide variety of unsymmetrical tetrathiafulvalenes (TTFs) via the Me 3 Al-promoted reactions of organotin thiolates or selenolates with …
Number of citations: 47 pubs.acs.org
JE Eldridge, CC Homes, FE Bates, GS Bates - Physical Review B, 1985 - APS
We have measured the far-infrared [(10–100)-cm− 1] powder spectra of six compounds of the form (TMTSF) 2 X, where X= PF 6, AsF 6, and SbF 6 (octahedral anions) and ClO 4, BF 4, …
Number of citations: 34 journals.aps.org
JB Christensen, K Bechgaard… - Journal of Labelled …, 2001 - Wiley Online Library
The synthesis of tetramethyltetraselenafulvalene (4,4′,5,5′‐tetramethyl Δ 2,2′ ‐bis‐1,3‐diselenole) doubly labelled with carbon‐13 in the 2 and 2′‐positions is described. …
JR Andersen, H Egsgaard, E Larsen… - Organic Mass …, 1978 - Wiley Online Library
The mass spectra of 13 heterofulvalenes are reported. The spectra show great similarities within the selenium and within the sulphur series. The main difference between the selenium …
Number of citations: 31 onlinelibrary.wiley.com
K Takimiya, Y Kataoka, Y Nakamura, Y Aso… - Synthesis, 2004 - thieme-connect.com
The dimethyl-, bis (methylthio)-, and ethylenedithio-derivatives of methylenedithio-tetraselenafulvalene and methylenedithio-diselenadithiafulvalene have been synthesized as new …
Number of citations: 4 www.thieme-connect.com
CC Homes, JE Eldridge - Physical Review B, 1990 - APS
We report high-resolution reflectivity measurements of the protonated and deuterated forms of (TMTSF) 2 ReO 4 and (TMTSF) 2 BF 4, where TMTSF is tetramethyltetraselenafulvalene, …
Number of citations: 23 journals.aps.org
CC Homes - 1985 - open.library.ubc.ca
The far-infrared powder absorption spectra from 20-250 cm⁻ ¹ have been examined in a series of six protonated and deuterated (TMTSF) ₂X compounds, with X= PF₆, AsF₆ and …
Number of citations: 5 open.library.ubc.ca

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